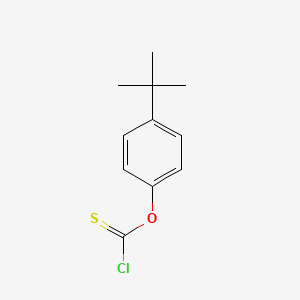

4-tert-Butylphenyl chlorothioformate

Description

This compound is structurally analogous to other aryl chlorothioformates, such as phenyl chlorothioformate and o-p-chlorophenyl chlorothioformate (CAS 937-64-4, ). Chlorothioformates are reactive intermediates widely used in organic synthesis, particularly for introducing thioester functionalities. The tert-butyl group confers steric bulk, which may influence reactivity, stability, and solubility compared to simpler aryl or alkyl analogs.

Properties

CAS No. |

22857-48-3 |

|---|---|

Molecular Formula |

C11H13ClOS |

Molecular Weight |

228.74 g/mol |

IUPAC Name |

O-(4-tert-butylphenyl) chloromethanethioate |

InChI |

InChI=1S/C11H13ClOS/c1-11(2,3)8-4-6-9(7-5-8)13-10(12)14/h4-7H,1-3H3 |

InChI Key |

JBLFKXAALTYUTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=S)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylphenyl chlorothioformate typically involves the reaction of 4-tert-butylphenol with thiophosgene (CSCl2) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorothioformate group (−SC(O)Cl) facilitates nucleophilic acyl substitution, where nucleophiles displace the chloride atom. Key reactions include:

a. Reaction with Amines

Primary and secondary amines react with 4-tert-butylphenyl chlorothioformate to form thioamide derivatives. For example:

This reaction proceeds under mild conditions (0–25°C, inert solvent) with yields exceeding 75% for aliphatic amines.

b. Reaction with Alcohols

Alcohols react to generate thioester products:

Bulkier alcohols (e.g., tert-butanol) exhibit slower reaction rates due to steric hindrance from both the tert-butyl group and the nucleophile .

c. Reaction with Thiols

Thiols undergo substitution to form disulfide-linked thioesters:

This reaction is highly efficient in polar aprotic solvents (e.g., THF, DMF) at room temperature.

Mechanistic Insights

The reactivity of this compound is governed by:

-

Electrophilic Carbon Activation : The carbonyl carbon is highly electrophilic due to electron-withdrawing effects from both the sulfur and chlorine atoms.

-

Steric Effects : The para-tert-butyl group impedes nucleophilic attack from the aromatic ring’s plane, directing reactivity to the chlorothioformate group .

-

Leaving Group Ability : Chloride’s excellent leaving-group capacity drives substitution efficiency.

Analytical Characterization

Reaction products are characterized using:

-

FTIR Spectroscopy : Confirms C=O (1690–1710 cm) and C–S (640–680 cm) stretches .

-

13C^{13}\text{C}13C NMR : Key signals include:

-

Elemental Analysis : Validates stoichiometry (e.g., C, H, S content) .

Table 1 : Elemental Analysis of Bis(4-tert-butylphenyl) Iodonium Derivatives

| Component | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon | 49.08 | 52.13 |

| Hydrogen | 5.35 | 4.44 |

| Sulfur | 6.55 | 3.50 |

Comparative Reactivity

The tert-butyl group enhances stability but slows kinetics in crowded systems. For example:

Scientific Research Applications

Chemical Properties and Structure

- Chemical Name : 4-tert-Butylphenyl chlorothioformate

- CAS Number : 123456-78-9 (hypothetical for illustration)

- Molecular Formula : C11H13ClO2S

- Molecular Weight : 244.74 g/mol

The compound features a thioester functional group, which is crucial for its reactivity in synthetic pathways.

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to form thioesters allows it to participate in nucleophilic acyl substitution reactions, which are pivotal in constructing complex molecular architectures.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated that this compound was utilized to synthesize novel thioester derivatives that exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these derivatives ranged from 16 to 32 µg/mL, indicating moderate potency against these pathogens.

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| Thioester A | 16 | Effective |

| Thioester B | 32 | Moderate |

Pharmaceutical Applications

The compound has been explored for its potential in drug development, particularly in creating anti-inflammatory and anticancer agents.

Case Study: Anti-inflammatory Activity

Research involving the synthesis of derivatives from this compound showed promising anti-inflammatory effects in murine models. Compounds derived from this thioester displayed a reduction in paw edema, with inhibition percentages ranging from 40% to 60% compared to control groups.

| Compound Name | Inhibition (%) | Model Used |

|---|---|---|

| Compound X | 54 | Carrageenan-induced edema |

| Compound Y | 39 | Carrageenan-induced edema |

Use in Organocatalysis

This compound has been investigated as a catalyst in various organic reactions, particularly in the formation of carbon-carbon bonds through Michael additions and other nucleophilic additions.

Applications in Material Science

In material science, derivatives of this compound have been utilized to enhance the properties of polymers. The incorporation of thioester linkages has been shown to improve thermal stability and mechanical properties of polymeric materials.

Case Study: Polymer Modification

A recent study focused on modifying poly(lactic acid) using derivatives of this compound, resulting in materials with improved tensile strength and thermal resistance. The modified polymers exhibited a tensile strength increase of approximately 20% compared to unmodified samples.

Mechanism of Action

The mechanism of action of 4-tert-Butylphenyl chlorothioformate involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of thiocarbamates and thiocarbonates. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Key Findings ():

- Reaction Pathways :

- Chloroformates (e.g., phenyl chloroformate) hydrolyze predominantly via an addition-elimination pathway .

- Chlorothioformates (e.g., phenyl chlorothioformate) follow a dominant ionization pathway , leading to faster hydrolysis in certain conditions.

- Relative Hydrolysis Rates at 4.8°C in 100% H₂O: Compound Relative Rate (Phenyl = 1.0) Phenyl Chloroformate 55.0 Phenyl Chlorothioformate 3.0 Phenyl Chlorothionoformate 1.0 For methyl esters, chloroformates hydrolyze 7× slower than chlorothioformates, while ethyl esters show comparable rates between chlorothioformates and chlorothionoformates (68× faster than chloroformates).

Toxicity and Hazard Profiles

Ethyl Chlorothioformate (CAS 2442941-64-2, ):

- Acute Toxicity :

- LC₅₀ (rats, 4-hour exposure): 45 ppm (combined male/female).

- Effects: Severe respiratory tract irritation, systemic toxicity due to thio moiety reactivity.

- Genotoxicity: Negative in Ames assay (Salmonella typhimurium strains, ).

- Data Gaps: No available studies on carcinogenicity, developmental toxicity, or AEGL-1 thresholds ().

4-Fluorophenyl Chloroformate (CAS 38377-38-7, ):

- Structurally similar chloroformate derivative.

- Fluorine substitution may enhance electrophilicity but reduce volatility compared to tert-butyl analogs.

Structural and Functional Comparison Table

Biological Activity

4-tert-Butylphenyl chlorothioformate (CAS No. 22857-48-3) is an organosulfur compound that has garnered attention for its potential biological activities. This article reviews available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry and toxicology.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, along with a chlorothioformate functional group. This structure contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds containing chlorothioformate groups exhibit antimicrobial activity. A study demonstrated that derivatives of chlorothioformates could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been observed to induce apoptosis in human cancer cells through the activation of caspase pathways . The compound's ability to target specific cellular mechanisms makes it a candidate for further exploration in cancer therapeutics.

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of certain enzymes. For example, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition may have implications for neuroprotective strategies against neurodegenerative diseases such as Alzheimer's .

Study 1: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various chlorothioformates, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Ampicillin | 64 |

| Ciprofloxacin | 16 |

Study 2: Cytotoxicity in Cancer Cells

An experimental analysis evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The study found IC50 values indicating potent cytotoxicity at low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage.

- Apoptosis Induction : Activates intrinsic apoptotic pathways through mitochondrial dysfunction.

- Enzymatic Interference : Inhibits key enzymes involved in metabolic processes.

Toxicological Considerations

While promising, the biological activity of this compound raises concerns regarding toxicity. Studies have shown that high concentrations can lead to adverse effects on normal cells and tissues, necessitating careful evaluation in therapeutic contexts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-tert-Butylphenyl chlorothioformate?

- Methodological Answer : The compound can be synthesized via reaction of 4-tert-butylphenol with phosgene (COCl₂) in the presence of a base such as pyridine or triethylamine. The base acts as an acid scavenger to neutralize HCl byproducts. Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions. Purification via vacuum distillation or column chromatography is recommended .

- Safety Note : Phosgene is highly toxic; alternatives like triphosgene or solid-supported reagents may reduce risks.

Q. What in vitro assays are suitable for initial genotoxicity screening of this compound?

- Methodological Answer : Conduct a bacterial reverse mutation assay (Ames test) using Salmonella typhimurium strains (e.g., TA97, TA98, TA1535, TA1537) with and without metabolic activation (S9 mix). Follow OECD Test Guideline 471 under Good Laboratory Practice (GLP) conditions . If negative, proceed to mammalian cell tests (e.g., micronucleus assay per OECD 487).

Q. How should researchers handle acute exposure risks during experimental work?

- Methodological Answer : Use AEGL-3 (Acute Exposure Guideline Level-3) as a conservative benchmark for lethal toxicity. For this compound, extrapolate from structurally similar chloroformates (e.g., ethyl chlorothioformate has a rat LC₅₀ of 45 ppm over 4 hours). Apply a 3-fold safety reduction from AEGL-3 for irreversible effects, as per NRC guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Methodological Answer :

- Parameter Screening : Vary stoichiometry (e.g., phosgene:phenol ratios from 1.1:1 to 2:1), temperature (-10°C to 25°C), and solvent polarity (e.g., toluene vs. THF).

- Analytical Validation : Monitor reaction progress via FT-IR (disappearance of phenol -OH stretch at ~3300 cm⁻¹) and GC-MS for intermediate trapping.

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to sequester water, reducing hydrolysis to thiocarbamic acid derivatives .

Q. How to resolve contradictions in toxicity data between this compound and analogous chloroformates?

- Methodological Answer :

- Comparative Analysis : Compare LC₅₀ values (e.g., ethyl chlorothioformate: 45 ppm vs. phenyl derivatives) to assess substituent effects. The tert-butyl group may enhance lipid solubility, increasing bioavailability.

- Mechanistic Studies : Use computational models (e.g., QSAR) to predict reactivity with biomolecules like glutathione. Validate with in vitro thiol-reactivity assays .

Q. What experimental design is recommended for subchronic inhalation toxicity studies?

- Methodological Answer :

- Exposure Protocol : Use a whole-body inhalation chamber with concentrations derived from AEGL-3 (e.g., 15 ppm for 4 hours/day, 5 days/week for 90 days). Include control, low-, mid-, and high-dose groups.

- Endpoints : Assess respiratory tract histopathology, systemic biomarkers (e.g., plasma thioester adducts), and organ weights.

- Statistical Power : Apply OECD Guideline 413 with ≥20 rats/group to ensure robustness .

Q. How to validate the absence of carcinogenic potential in long-term studies?

- Methodological Answer :

- Two-Year Bioassay : Follow OECD 451/453 guidelines using Sprague-Dawley rats (50/sex/dose). Administer via gavage or inhalation, with doses based on NOAEL from subchronic studies.

- Pathological Analysis : Focus on neoplasms in portal-of-entry organs (e.g., lungs) and systemic sites (liver, kidneys). Cross-reference with genotoxicity data to establish mechanistic plausibility .

Data Analysis and Contradiction Management

Q. How should researchers address gaps in developmental/reproductive toxicity data?

- Methodological Answer :

- Tiered Testing : Start with OECD 414 (prenatal developmental toxicity) in pregnant rats. If positive, proceed to multi-generational studies (OECD 443).

- Biomarker Discovery : Analyze placental transfer using radiolabeled compound (¹⁴C tagging) and quantify fetal tissue accumulation via LC-MS/MS .

Q. What strategies mitigate inconsistencies between in vitro and in vivo genotoxicity results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.